molecular formula C13H10BrNO5S2 B14015906 3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid

3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid

Cat. No.: B14015906
M. Wt: 404.3 g/mol
InChI Key: VOGHAFYVRGZVRC-UHFFFAOYSA-N
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Description

3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is a complex organic compound that features a combination of brominated benzofuran, sulfonamide, and thiophene carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. A possible synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzofuran ring.

    Sulfonamidation: Formation of the sulfonamide group.

    Thiophene Carboxylation: Introduction of the carboxylic acid group to the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the brominated benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzofuran ring.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydrobenzofuran: Shares the brominated benzofuran moiety.

    Thiophene-2-carboxylic acid: Contains the thiophene carboxylic acid group.

    Sulfonamides: Compounds with the sulfonamide functional group.

Uniqueness

3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is unique due to the combination of these functional groups, which may confer specific chemical properties and biological activities not found in simpler analogs.

Properties

Molecular Formula

C13H10BrNO5S2

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H10BrNO5S2/c14-8-5-7-1-3-20-11(7)10(6-8)22(18,19)15-9-2-4-21-12(9)13(16)17/h2,4-6,15H,1,3H2,(H,16,17)

InChI Key

VOGHAFYVRGZVRC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)O)Br

Origin of Product

United States

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